molecular formula C19H20N4O3 B7689112 N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

カタログ番号 B7689112
分子量: 352.4 g/mol
InChIキー: XNSZDJTYBOHNJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or TTT-3002, is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays an important role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. EPOB has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of this pathway. This binding prevents the activation of downstream signaling molecules, including β-catenin, and leads to the inhibition of target gene expression. This ultimately leads to the suppression of cell proliferation, migration, and invasion in cancer cells, as well as the promotion of bone formation in osteoporotic bone.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the expression of genes involved in cell proliferation, migration, and invasion, leading to the suppression of tumor growth and metastasis. In osteoblasts, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide promotes the expression of genes involved in bone formation, leading to an increase in bone density and strength. In Alzheimer's disease, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide reduces the accumulation of β-amyloid plaques and improves cognitive function by promoting neuronal survival and reducing inflammation.

実験室実験の利点と制限

One of the advantages of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for clinical development. One limitation of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in different disease settings.

将来の方向性

There are several future directions for the development of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide as a therapeutic agent. One potential application is in the treatment of cancer, where N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in the treatment of osteoporosis, where N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide could be used to promote bone formation and prevent bone loss. Additionally, further studies are needed to determine the potential of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.

合成法

The synthesis of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate to form ethyl 4-(4-ethoxyphenyl)-2-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and pyridine-3-carboxaldehyde to form N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. The final product is obtained after purification using column chromatography.

科学的研究の応用

N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the Wnt/β-catenin signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In osteoporosis, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to promote bone formation and prevent bone loss by activating osteoblasts. In Alzheimer's disease, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the accumulation of β-amyloid plaques and improve cognitive function in animal models.

特性

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-25-16-10-8-15(9-11-16)21-17(24)6-3-7-18-22-19(23-26-18)14-5-4-12-20-13-14/h4-5,8-13H,2-3,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSZDJTYBOHNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。